molecular formula C10H7BrClNO B13042458 (6-Bromo-3-chloroquinolin-4-YL)methanol

(6-Bromo-3-chloroquinolin-4-YL)methanol

Cat. No.: B13042458
M. Wt: 272.52 g/mol
InChI Key: LEDOPDGDSNCBAE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Bromo-3-chloroquinolin-4-YL)methanol typically involves the reaction of 6-bromo-3-chloroquinoline with formaldehyde under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the methanol derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required standards .

Chemical Reactions Analysis

Types of Reactions: (6-Bromo-3-chloroquinolin-4-YL)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction can produce various alcohols or amines .

Scientific Research Applications

(6-Bromo-3-chloroquinolin-4-YL)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (6-Bromo-3-chloroquinolin-4-YL)methanol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets are still under investigation, but studies suggest it may act on DNA synthesis or protein function .

Comparison with Similar Compounds

Uniqueness: (6-Bromo-3-chloroquinolin-4-YL)methanol is unique due to its specific halogen substitutions, which may confer distinct chemical and biological properties compared to other quinoline derivatives. These unique features make it a valuable compound for further research and development .

Biological Activity

(6-Bromo-3-chloroquinolin-4-YL)methanol is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a quinoline core substituted with bromine and chlorine atoms, along with a hydroxymethyl group. This structural configuration is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways. It has been identified as a modulator of tumor necrosis factor-alpha (TNF-α), a key cytokine involved in inflammation and immune responses. This modulation can potentially benefit conditions related to inflammatory and autoimmune disorders .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The compound's mechanism may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .

Antioxidant Activity

The compound has also shown promising antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to numerous chronic diseases. The antioxidant activity can be attributed to its ability to scavenge free radicals and enhance cellular defense mechanisms .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Inflammatory Response Modulation : A study demonstrated that this compound effectively reduced TNF-α levels in vitro, suggesting its potential use in treating inflammatory diseases .
  • Antimicrobial Efficacy : In laboratory settings, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed significant inhibition at varying concentrations, indicating its potential as an antimicrobial agent .
  • Antioxidant Evaluation : In another study, the compound's antioxidant capacity was assessed using DPPH and FRAP assays. The findings revealed that it effectively scavenged free radicals, supporting its role in reducing oxidative stress .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:

Compound NameAntimicrobial ActivityAntioxidant ActivityTNF-α Modulation
This compoundHighModerateYes
3-ChloroquinolineModerateLowNo
6-BromoquinolineHighModerateYes

Properties

Molecular Formula

C10H7BrClNO

Molecular Weight

272.52 g/mol

IUPAC Name

(6-bromo-3-chloroquinolin-4-yl)methanol

InChI

InChI=1S/C10H7BrClNO/c11-6-1-2-10-7(3-6)8(5-14)9(12)4-13-10/h1-4,14H,5H2

InChI Key

LEDOPDGDSNCBAE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1Br)CO)Cl

Origin of Product

United States

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